N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenyl group at the 5-position of the thiadiazole ring and a 4-methoxybenzamide moiety at the 2-position. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJRERVJZNKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research indicates that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide exhibits promising anticancer properties. Key mechanisms of action include:
- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways that are crucial for cancer cell survival. This inhibition can disrupt essential biological processes, leading to reduced proliferation of cancer cells .
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. This effect is mediated by altering the expression levels of apoptosis-related proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Treatment with this compound has been associated with cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell division .
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Certain derivatives of thiadiazole compounds have shown activity against viral infections by targeting viral replication mechanisms. The compound's ability to interfere with viral enzymes or proteins may provide a therapeutic avenue for treating viral diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps starting from 4-chlorobenzoic acid. The process includes:
- Esterification : Reacting 4-chlorobenzoic acid with methanol.
- Hydrazination : Forming a hydrazide intermediate.
- Cyclization : Reacting with thiocarbonyl compounds to form the thiadiazole ring.
This multi-step synthesis allows for the creation of various derivatives that may enhance biological activity or target specificity .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in laboratory settings:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and related 1,3,4-thiadiazole derivatives:
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group is common across all compounds, suggesting its role in enhancing lipophilicity and target binding . The 4-methoxybenzamide group in the target compound may improve solubility compared to the 4-methylphenyl group in ’s compound, which is more hydrophobic .
Spectral Characterization :
- The C=S stretching vibration (~1240–1258 cm⁻¹) in the IR spectrum is a hallmark of thiadiazole derivatives, as observed in structurally related compounds .
- NH stretching bands (~3150–3319 cm⁻¹) confirm the presence of amide or hydrazinecarbothioamide groups in analogs, though these are absent in tautomeric forms of triazole derivatives .
Synthetic Routes :
- The target compound likely follows a synthesis pathway involving cyclization of thioamides or coupling of pre-formed thiadiazole intermediates with benzoyl chlorides, analogous to methods in .
- ’s compound utilizes Schiff base formation (condensation of amines with aldehydes), a strategy distinct from the amide coupling required for the target compound .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The initial step includes reacting thiosemicarbazide with a carboxylic acid derivative to form the 1,3,4-thiadiazole ring.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the 4-chlorophenyl group using 4-chlorobenzoyl chloride.
- Formation of the Benzamide Moiety : The final step involves coupling the intermediate with 4-methoxybenzoyl chloride to produce the desired benzamide structure.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Case Studies
-
Study on MCF-7 and A549 Cell Lines :
- A study evaluated the anticancer activity of various thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- The most active compounds showed IC50 values in the micromolar range, indicating potent cytotoxicity. For example, one derivative demonstrated an IC50 value of 0.084 ± 0.020 mmol L⁻¹ against MCF-7 cells .
- Mechanism of Action :
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds related to this compound have shown effectiveness against various bacterial strains.
Inhibitory Effects on Enzymes
Some studies indicate that these compounds can inhibit key enzymes involved in cancer progression and bacterial proliferation. For example:
- Aromatase Inhibition : Certain derivatives have shown promising aromatase inhibitory activity, which is crucial for estrogen-dependent cancers .
- Kinase Inhibition : Other related compounds have been identified as moderate to potent inhibitors of RET kinase activity .
Comparative Analysis
The biological activities of this compound can be compared with other thiadiazole derivatives:
| Compound | Biological Activity | IC50 (mmol L⁻¹) | Notes |
|---|---|---|---|
| Compound A | Anticancer (MCF-7) | 0.084 ± 0.020 | Strong cytotoxicity |
| Compound B | Antimicrobial | N/A | Effective against E. coli |
| Compound C | Aromatase Inhibitor | 0.062 ± 0.004 | Promising for breast cancer |
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with acyl chlorides or carboxylic acids under acidic conditions. For example, POCl₃ is commonly used as a cyclizing agent at reflux temperatures (90–120°C) to form the 1,3,4-thiadiazole core . Adjusting pH during precipitation (e.g., using ammonia to pH 8–9) and recrystallization from DMSO/water mixtures can improve purity . Yield optimization requires precise stoichiometry and temperature control, as excess POCl₃ may lead to side reactions like over-acylation.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?
- Methodological Answer :
- IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹ and thiadiazole ring vibrations at ~650–750 cm⁻¹) .
- ¹H/¹³C NMR resolves substituents: the 4-methoxybenzamide group shows a singlet for OCH₃ (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.9 ppm) .
- Mass spectrometry (EI or ESI) confirms molecular weight (e.g., exact mass 361.03 g/mol) and fragmentation patterns .
- X-ray crystallography (using SHELX software ) provides definitive proof of molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Limited solubility in water; polar aprotic solvents (DMSO, DMF) are preferred for biological assays. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Stable at room temperature in dry, dark conditions. Degrades under strong acidic/basic conditions or prolonged UV exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How does the 4-methoxybenzamide moiety influence the compound’s bioactivity compared to other benzamide derivatives?
- Methodological Answer : The electron-donating methoxy group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies with analogs (e.g., 4-fluorobenzamide or unsubstituted benzamide) show that the methoxy group increases binding affinity to target enzymes (e.g., PFOR in anaerobic bacteria) by ~30% . SAR (structure-activity relationship) analysis via molecular docking (AutoDock Vina) reveals hydrogen bonding between the methoxy oxygen and active-site residues like Ser214 .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?
- Methodological Answer :
- Dose-response assays : Use standardized MIC (minimum inhibitory concentration) and IC₅₀ protocols across cell lines (e.g., Gram-positive bacteria vs. HeLa cells) to quantify potency variations .
- Mechanistic studies : Employ RNA sequencing to identify differentially expressed genes in treated cells. For example, upregulation of pro-apoptotic Bax in cancer cells vs. downregulation of bacterial efflux pumps .
- Metabolomic profiling : Compare metabolic perturbations (e.g., TCA cycle intermediates in eukaryotes vs. folate biosynthesis in bacteria) to explain divergent activities .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, replacing 4-chlorophenyl with 4-CF₃ increases hydrophobicity and selectivity for bacterial PPTase over human kinases .
- MD simulations : Analyze binding stability (RMSD < 2 Å) over 100 ns trajectories to prioritize derivatives with sustained interactions (e.g., π-π stacking with Phe263 in PFOR) .
- ADMET prediction : SwissADME predicts BBB permeability and CYP450 inhibition risks, critical for optimizing pharmacokinetics .
Key Research Findings
- Antimicrobial Mechanism : Disrupts bacterial PFOR enzyme via amide anion conjugation, inhibiting pyruvate metabolism .
- Anticancer Activity : Induces G2/M cell cycle arrest and caspase-3-mediated apoptosis in solid tumors .
- Synthetic Scalability : Achieves 75% yield via optimized POCl₃-mediated cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
